molecular formula C14H20NNaO11 B3100126 Heparin disaccharide IV-A sodium salt CAS No. 136098-07-2

Heparin disaccharide IV-A sodium salt

Cat. No.: B3100126
CAS No.: 136098-07-2
M. Wt: 401.3 g/mol
InChI Key: JFYRBENAXAIUCK-TWHLZWKQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Heparin disaccharide IV-A sodium salt is a compound derived from the digestion of heparin and heparan sulfate by various heparinases. It is a member of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with complex sequences resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is known for its significant role in various biochemical and physiological processes.

Mechanism of Action

Target of Action

Heparin Disaccharide IV-A Sodium Salt, a derivative of heparin, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring anticoagulant that plays a crucial role in regulating blood coagulation .

Mode of Action

The mechanism of action of this compound is ATIII-dependent . It binds reversibly to ATIII and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in a conformational change that enhances the serine protease activity of ATIII , thereby inhibiting further clotting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By accelerating the inactivation of thrombin and factor Xa, it prevents the progression of existing clots . This action disrupts the coagulation cascade, preventing the formation of fibrin, the protein that forms blood clots .

Pharmacokinetics

It is known that heparin, in general, requires continuous infusions . The effects of unfractionated heparin can typically be reversed by using protamine sulfate .

Result of Action

The primary result of this compound’s action is the prevention of blood clot formation . This makes it an effective anticoagulant, useful in conditions where there is a risk of blood clot formation, such as thrombosis associated with various conditions like pulmonary embolism and atrial fibrillation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH levels . .

Biochemical Analysis

Biochemical Properties

Heparin Disaccharide IV-A Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. It is a product of the digestion of heparin and heparan sulfate by various heparinases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin disaccharide IV-A sodium salt is produced by the action of heparinase II and III enzymes . These enzymes cleave heparin and heparan sulfate into smaller disaccharide units. The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion of heparin or heparan sulfate. The process includes:

Chemical Reactions Analysis

Types of Reactions: Heparin disaccharide IV-A sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Heparin disaccharide IV-A sodium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Heparin disaccharide IV-A sodium salt can be compared with other similar compounds, such as:

  • Heparin disaccharide I-H sodium salt
  • Heparin disaccharide I-S sodium salt

Uniqueness:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYRBENAXAIUCK-TWHLZWKQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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